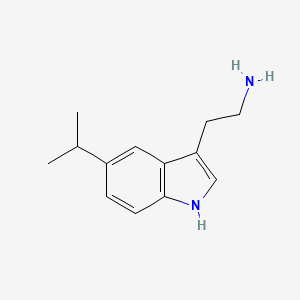

2-(5-Isopropyl-1H-indol-3-yl)ethanamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(5-propan-2-yl-1H-indol-3-yl)ethanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2/c1-9(2)10-3-4-13-12(7-10)11(5-6-14)8-15-13/h3-4,7-9,15H,5-6,14H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKOUFPQHZNOHEZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC2=C(C=C1)NC=C2CCN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Modifications of 2 5 Isopropyl 1h Indol 3 Yl Ethanamine

Established Synthetic Routes to the Core Indole-Ethylamine Scaffold

The formation of the fundamental indole-ethylamine structure is a well-documented process in organic chemistry, with several named reactions being applicable. These routes typically involve the initial synthesis of a substituted indole (B1671886) ring, followed by the elaboration of the ethanamine side chain at the C3 position.

Precursor Compounds and Intermediate Transformations

A common and versatile method for constructing the indole nucleus is the Fischer indole synthesis . manchester.ac.ukwikipedia.orgbyjus.com This reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is itself formed from the condensation of a phenylhydrazine (B124118) with an aldehyde or ketone. manchester.ac.ukbyjus.com For the synthesis of the 2-(5-isopropyl-1H-indol-3-yl)ethanamine scaffold, the logical starting material would be (4-isopropylphenyl)hydrazine (B1333479). This precursor would then be reacted with a suitable carbonyl compound that can ultimately provide the ethanamine side chain.

One effective strategy for introducing the ethanamine side chain is the Speeter and Anthony tryptamine (B22526) synthesis . mdma.chnih.gov This method begins with the acylation of the indole ring at the C3 position with oxalyl chloride to form an indol-3-ylglyoxylyl chloride intermediate. mdma.chnih.gov This intermediate is then reacted with a desired amine, and subsequent reduction of the resulting amide with a reducing agent like lithium aluminum hydride (LiAlH₄) yields the tryptamine. mdma.chnih.gov

Another widely used approach for building the ethanamine side chain is through a Henry reaction , which involves the condensation of an indole-3-carboxaldehyde (B46971) with a nitroalkane, such as nitromethane (B149229). psu.eduosti.gov This reaction forms a 3-(2-nitrovinyl)indole intermediate. Subsequent reduction of the nitro group yields the desired ethanamine side chain.

Specific Reaction Conditions and Catalytic Approaches

The Fischer indole synthesis is typically carried out in the presence of an acid catalyst. manchester.ac.ukbyjus.com A variety of Brønsted acids (e.g., HCl, H₂SO₄, polyphosphoric acid) and Lewis acids (e.g., ZnCl₂, BF₃) can be employed to facilitate the cyclization. wikipedia.org The reaction often requires elevated temperatures. byjus.com

In the Speeter and Anthony synthesis , the initial acylation with oxalyl chloride is generally performed in an inert solvent like diethyl ether. The subsequent amidation can be carried out with a variety of primary or secondary amines. The final and crucial step, the reduction of the glyoxylamide intermediate, is typically achieved using a powerful reducing agent such as lithium aluminum hydride (LiAlH₄) in a solvent like tetrahydrofuran (B95107) (THF). mdma.chpsu.edu

For the Henry reaction , the condensation of the indole-3-carboxaldehyde with nitromethane can be catalyzed by a base. The subsequent reduction of the 3-(2-nitrovinyl)indole can be accomplished using various reducing agents, with lithium aluminum hydride being a common choice.

Strategies for Introduction and Modification of the 5-Isopropyl Moiety

The 5-isopropyl group can be introduced at different stages of the synthesis. One of the most direct methods is to start with a commercially available or synthesized precursor that already contains the isopropyl group on the phenyl ring, such as 4-isopropylaniline, which can be converted to (4-isopropylphenyl)hydrazine for use in the Fischer indole synthesis.

Alternatively, a functional group at the 5-position of the indole ring can be used as a handle for the introduction of the isopropyl group. For instance, a 5-bromoindole (B119039) derivative can undergo a palladium-catalyzed Suzuki coupling with isopropylboronic acid or a related organoboron reagent. nih.govnih.gov Another approach involves a Grignard reaction , where a 5-bromoindole is first converted to the corresponding Grignard reagent, which can then react with a ketone like acetone. Subsequent reduction of the resulting tertiary alcohol would yield the isopropyl group. wisc.edu

Approaches to the Ethanamine Side Chain Elaboration

As previously mentioned, the Speeter and Anthony and the Henry reaction pathways are two of the most prominent methods for constructing the ethanamine side chain on a pre-formed indole nucleus.

In the context of synthesizing this compound, one would start with 5-isopropyl-1H-indole. Following the Speeter and Anthony route , this indole would be treated with oxalyl chloride, followed by reaction with ammonia (B1221849) to form the primary amide. Subsequent reduction with LiAlH₄ would furnish the target compound.

Alternatively, using the Henry reaction pathway, 5-isopropyl-1H-indole would first need to be formylated at the C3 position to give 5-isopropyl-1H-indole-3-carboxaldehyde. This aldehyde would then be reacted with nitromethane to produce 5-isopropyl-3-(2-nitrovinyl)-1H-indole. The final step would be the reduction of the nitrovinyl group to the amino group, again commonly achieved with LiAlH₄.

Derivatization Strategies and Analogue Synthesis

The primary amine of the ethanamine side chain in this compound offers a convenient point for further chemical modification, allowing for the synthesis of a wide range of analogues. The most common derivatizations are N-alkylation and N-acylation.

N-Alkylation and N-Acylation Approaches

N-Alkylation of the primary amine can be achieved through various methods. Reductive amination with aldehydes or ketones in the presence of a reducing agent like sodium borohydride (B1222165) is a common strategy. Direct alkylation with alkyl halides (e.g., methyl iodide, ethyl bromide) can also be employed, often in the presence of a base to neutralize the hydrogen halide byproduct. For the synthesis of N,N-dialkylated tryptamines, the Speeter and Anthony method can be adapted by using a secondary amine in the amidation step. nih.gov A clean and efficient method for the N-alkylation of tryptamines using alcohols as alkylating agents, catalyzed by an iridium complex, has also been developed. nih.govbath.ac.uk

N-Acylation involves the reaction of the primary amine with an acylating agent such as an acyl chloride or an acid anhydride (B1165640). nih.govorientjchem.org For example, reaction with acetyl chloride or acetic anhydride would yield the corresponding N-acetyl derivative. This reaction is typically carried out in the presence of a base, such as triethylamine (B128534) or pyridine, to scavenge the acidic byproduct. nih.gov A sustainable method for the N-acylation of tryptamines using propylphosphonic anhydride (T3P®) as a coupling reagent has also been reported. nih.gov

The following tables provide a summary of the compounds mentioned in this article.

Table 1: Key Compounds in the Synthesis of this compound and its Derivatives

| Compound Name | Role in Synthesis |

| This compound | Target Compound |

| (4-Isopropylphenyl)hydrazine | Precursor (Fischer Indole Synthesis) |

| 5-Isopropyl-1H-indole | Key Intermediate |

| Indol-3-ylglyoxylyl chloride | Intermediate (Speeter and Anthony) |

| 3-(2-Nitrovinyl)indole | Intermediate (Henry Reaction) |

| 5-Isopropyl-1H-indole-3-carboxaldehyde | Intermediate (Henry Reaction) |

| 5-Bromoindole | Precursor for Isopropyl Introduction |

| Isopropylboronic acid | Reagent (Suzuki Coupling) |

| Acetone | Reagent (Grignard Reaction) |

Table 2: Reagents and Catalysts

| Reagent/Catalyst | Application |

| Oxalyl chloride | Acylating Agent (Speeter and Anthony) |

| Lithium aluminum hydride (LiAlH₄) | Reducing Agent |

| Brønsted/Lewis Acids | Catalyst (Fischer Indole Synthesis) |

| Palladium Catalysts | Catalyst (Suzuki Coupling) |

| Grignard Reagents | Organometallic Reagents |

| Nitromethane | Reagent (Henry Reaction) |

| Alkyl Halides | Alkylating Agents |

| Acyl Chlorides/Anhydrides | Acylating Agents |

| Propylphosphonic anhydride (T3P®) | Coupling Reagent (N-Acylation) |

| Iridium Catalysts | Catalyst (N-Alkylation) |

Indole Ring Substitution Patterns and Synthesis

The formation of the indole ring with a specific substitution pattern is a cornerstone of tryptamine synthesis. The Fischer indole synthesis is a powerful and widely used method for this purpose, allowing for the preparation of a diverse range of substituted indoles from the reaction of a (substituted) phenylhydrazine with an aldehyde or ketone under acidic conditions. wikipedia.org

In the context of synthesizing this compound, the Fischer indole synthesis would typically commence with 4-isopropylphenylhydrazine. This precursor dictates the position of the isopropyl group on the resulting indole ring. The general reaction mechanism involves the formation of a phenylhydrazone from the reaction of the phenylhydrazine with a suitable carbonyl compound, which then undergoes a figshare.comfigshare.com-sigmatropic rearrangement, followed by cyclization and elimination of ammonia to form the aromatic indole ring. wikipedia.org

A common carbonyl partner for the synthesis of tryptamines via the Fischer method is 4-aminobutanal (B194337) or a protected equivalent, such as 4-(N,N-dimethylamino)butanal dimethyl acetal. mdma.ch The reaction of 4-isopropylphenylhydrazine hydrochloride with such a reagent in an acidic medium, like aqueous sulfuric acid, followed by heating, leads to the formation of the desired 5-isopropyltryptamine. mdma.ch

The choice of acid catalyst is crucial in the Fischer indole synthesis. Brønsted acids such as hydrochloric acid, sulfuric acid, and polyphosphoric acid, as well as Lewis acids like zinc chloride and boron trifluoride, have been successfully employed. wikipedia.org The reaction conditions, including temperature and solvent, are optimized to maximize the yield of the desired indole isomer.

The following table outlines a general synthetic scheme for 5-substituted tryptamines using the Fischer indole synthesis.

| Starting Material 1 | Starting Material 2 | Catalyst/Conditions | Product |

| Substituted Phenylhydrazine HCl | 4-(N,N-dialkylamino)butanal dialkyl acetal | Aqueous H₂SO₄, Reflux | N,N-dialkyl-5-substituted-tryptamine |

| 4-Isopropylphenylhydrazine HCl | 4-(N,N-dimethylamino)butanal dimethyl acetal | 4% Aqueous H₂SO₄, Reflux | N,N-dimethyl-5-isopropyltryptamine |

This table presents a generalized pathway based on established Fischer indole synthesis protocols for tryptamines. mdma.ch

Stereoselective Synthetic Pathways for Chiral Analogues

The synthesis of chiral analogues of this compound, where a stereocenter is introduced into the ethylamine (B1201723) side chain, requires stereoselective methods. Chirality can be introduced at either the α or β position of the ethylamine moiety, leading to α- or β-substituted tryptamines, respectively.

One effective strategy for the synthesis of enantiomerically pure α-methyltryptamines involves the reductive amination of a substituted indole-3-propanone. nih.gov For a 5-isopropyl analogue, the synthesis would begin with 5-isopropyl-1H-indole. This indole would be reacted to form 3-(2-nitropropenyl)-5-isopropyl-1H-indole, which is then reduced to 5-isopropylindole-3-propanone. The subsequent key step is the reductive amination of this ketone with a chiral amine, such as an enantiomer of α-methylbenzylamine. This reaction forms a pair of diastereomeric amines, which can be separated by chromatography. Finally, catalytic N-debenzylation affords the individual enantiomers of the α-methyltryptamine. nih.gov

The following table summarizes the key steps in the synthesis of chiral α-methyltryptamine analogues.

| Step | Reactants | Reagents/Conditions | Intermediate/Product |

| 1 | 5-Isopropyl-1H-indole, Nitroethane | Base | 3-(2-Nitropropenyl)-5-isopropyl-1H-indole |

| 2 | 3-(2-Nitropropenyl)-5-isopropyl-1H-indole | Reducing agent (e.g., Fe/HCl) | 5-Isopropylindole-3-propanone |

| 3 | 5-Isopropylindole-3-propanone, Chiral α-methylbenzylamine | Reductive amination (e.g., NaBH₃CN) | Diastereomeric N-(α-methylbenzyl) amines |

| 4 | Separated Diastereomers | Catalytic N-debenzylation (e.g., H₂, Pd/C) | Enantiomers of α-methyl-5-isopropyltryptamine |

This table outlines a synthetic approach based on established methods for preparing chiral α-methyltryptamines. nih.gov

For the synthesis of chiral β-substituted tryptamines, a powerful method involves the regioselective and enantiospecific ring-opening of N-acylaziridines with an indole nucleophile in the presence of a Lewis acid. researchgate.net In this approach, a 5-isopropylindole would be reacted with an enantioenriched N-acylaziridine. The Lewis acid, such as trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf), promotes the nucleophilic attack of the indole at one of the aziridine (B145994) carbons, leading to the formation of a β-substituted tryptamine derivative with a defined stereochemistry. The choice of the N-acyl group on the aziridine and the specific Lewis acid can influence the regioselectivity and yield of the reaction.

Pharmacological Characterization and Receptor Interaction Profiles of 2 5 Isopropyl 1h Indol 3 Yl Ethanamine and Analogues

Serotonin (B10506) Receptor System Interactions

The interaction of 2-(5-Isopropyl-1H-indol-3-yl)ethanamine and related compounds with the serotonin system is complex, with substitutions playing a critical role in defining their receptor engagement profiles.

Indolealkylamines, commonly known as tryptamines, are recognized for their agonist activity at various serotonin receptor subtypes. Tryptamine (B22526) derivatives often act as full or partial agonists at 5-HT1A and 5-HT2A receptors. nih.govnih.gov Specifically, tryptamines featuring a substituent at the 5-position of the indole (B1671886) ring have been shown to display agonist activity at 5-HT1D receptors. nih.govnih.gov This suggests that this compound and its analogues are likely to function as agonists at these receptor subtypes. The intrinsic efficacy, whether a compound acts as a full or partial agonist, can vary significantly depending on the specific substituent and the receptor subtype being examined.

Receptor binding assays are crucial for determining the affinity of a ligand for specific receptor subtypes. For indolealkylamines, affinity is heavily dependent on structural features.

5-HT1D Receptor: A pharmacophore model for 5-HT1D agonists includes a protonated amine, an aromatic site, and a hydrophobic pocket corresponding to the 5-position of the indole ring. nih.gov This indicates that hydrophobic substituents at this position, such as an isopropyl group, are likely well-tolerated and may contribute to affinity. Studies on other 5-substituted tryptamines have demonstrated agonist activity at 5-HT1D receptors. nih.gov

5-HT2A Receptor: Indolealkylamine derivatives generally exhibit their highest potency at the 5-HT2A receptor. nih.gov Compounds with substituents at the 4- or 5-position of the indole ring typically display higher affinities than their unsubstituted counterparts. nih.gov While 4-hydroxylated derivatives show marked selectivity for the 5-HT2A site over the 5-HT1A site, 5-substituted derivatives often exhibit more comparable potency at both 5-HT1A and 5-HT2A receptors. nih.govresearchgate.netnih.gov

5-HT2B Receptor: The affinity of most tryptamine derivatives for the 5-HT2B receptor subtype is generally low, with Ki values often greater than 300 nM. nih.gov However, potent 5-HT2B agonism has been noted for some analogues, which necessitates careful screening due to potential safety concerns. acs.org

5-HT2C Receptor: In general, 5-substituted tryptamine compounds tend to exhibit low affinity for 5-HT2C receptors. researchgate.netnih.gov This suggests a degree of inherent selectivity for 5-HT2A over 5-HT2C based on the substitution pattern at the 5-position.

Functional assays measure the biological response following receptor activation, providing insight into a compound's efficacy. For G-protein coupled receptors like the serotonin receptors, various downstream signaling events can be quantified.

cAMP Assays: For Gi/o-coupled receptors such as the 5-HT1D subtype, agonist activity can be measured by the reduction of forskolin-stimulated cyclic adenosine (B11128) monophosphate (cAMP) in transfected cells. nih.gov This assay provides a quantitative measure of the intrinsic efficacy of compounds at these receptors.

Intracellular Ca2+ Mobilization: For Gq/11-coupled receptors, including the 5-HT2A, 5-HT2B, and 5-HT2C subtypes, agonist activation leads to the mobilization of intracellular calcium (Ca2+). nih.gov Measuring this calcium flux is a standard functional assay to determine the potency (EC50) and efficacy (Emax) of agonists at these receptors.

Structure-Activity Relationships (SAR) of this compound and Related Indolealkylamines

The structure-activity relationship (SAR) for indolealkylamines reveals how minor chemical modifications can drastically alter receptor interaction, potency, and selectivity.

Substitutions on the indole ring are a primary determinant of a tryptamine's pharmacological profile.

Position of Substitution: The presence of a substituent at the 5-position of the indole ring, as in this compound, generally leads to higher affinity for serotonin receptors compared to unsubstituted tryptamines. nih.gov This position is a key interaction point, with 5-substituted compounds showing high affinity for 5-HT1A receptors and a range of affinities for 5-HT2A receptors. researchgate.netnih.gov This contrasts with 4-substituted tryptamines, which typically exhibit high selectivity for 5-HT2A receptors over 5-HT1A and 5-HT2C receptors. nih.govresearchgate.netnih.gov

Nature of the Substituent: The properties of the substituent at the 5-position are critical. A pharmacophore model developed for 5-HT1D receptor agonists suggests the presence of a hydrophobic pocket that accommodates the 5-substituent. nih.gov This implies that a lipophilic group like isopropyl would be favorable for binding at this site.

Modifications to the terminal amine of the ethylamine (B1201723) side chain provide another layer of pharmacological control.

Primary vs. Substituted Amines: For 5-HT1Dα receptor affinity, a primary amine (as found in this compound) or an N,N-dimethyl substitution appears to be optimal. nih.gov

Size of N-Alkyl Groups: The size of the N,N-dialkyl substituents is a significant factor for affinity at 5-HT1A and 5-HT2A receptors. nih.gov While smaller groups like dimethyl and diethyl are well-tolerated, increasing the steric bulk to groups larger than N,N-diisopropyl typically results in a pronounced decrease in affinity at these sites. nih.govnih.gov For instance, studies on 5-substituted tryptamines have shown that N,N-diethyl and N,N-di-n-propyl derivatives can maintain high affinity and selectivity for 5-HT1Dα receptors. nih.gov

Data Tables

Table 1: General Influence of Tryptamine Structural Features on Serotonin Receptor Affinity This table summarizes general trends observed across studies of substituted indolealkylamines.

| Receptor Subtype | Influence of Indole Ring 5-Substitution | Influence of N-Alkylation on Side Chain |

| 5-HT1D | Generally well-tolerated; hydrophobic groups may enhance affinity. nih.gov | Primary amine and N,N-dimethyl groups appear optimal for affinity. nih.gov |

| 5-HT2A | Generally increases affinity compared to unsubstituted analogues. nih.gov | Small alkyl groups (methyl, ethyl) are tolerated; larger groups (>isopropyl) decrease affinity. nih.gov |

| 5-HT2B | Affinity is typically low (>300 nM). nih.gov | Data is limited, but large groups generally reduce affinity at 5-HT2 receptors. nih.gov |

| 5-HT2C | Generally results in low affinity. researchgate.netnih.gov | N/A |

Table 2: Structure-Activity Relationship (SAR) Summary for Tryptamine Analogues

| Structural Modification | Effect on Receptor Profile |

| Indole Ring: Unsubstituted | Lower affinity at 5-HT1A and 5-HT2A sites compared to substituted analogues. nih.gov |

| Indole Ring: 4-Position Substitution (e.g., 4-OH) | High selectivity for 5-HT2A over 5-HT1A receptors. nih.gov |

| Indole Ring: 5-Position Substitution (e.g., Isopropyl, Methoxy) | Approximately equal potency at 5-HT1A and 5-HT2A receptors; low affinity for 5-HT2C. nih.govresearchgate.netnih.gov |

| Amine Side Chain: Primary Amine (-NH2) | Optimal for 5-HT1Dα affinity. nih.gov |

| Amine Side Chain: N,N-Dimethyl (-N(CH3)2) | Optimal for 5-HT1Dα affinity. nih.gov |

| Amine Side Chain: N,N-Diethyl (-N(CH2CH3)2) | Can confer preference for 5-HT1Dα over 5-HT1Dβ. nih.gov |

| Amine Side Chain: N,N-Diisopropyl (-N(CH(CH3)2)2) | Marks a point where increasing size leads to a significant drop in 5-HT1A/2A affinity. nih.gov |

Conformational Analysis and Ligand-Receptor Docking Implications

The three-dimensional shape, or conformation, of this compound is crucial for its interaction with biological receptors. While specific conformational analysis of this exact molecule is not extensively detailed in publicly available literature, significant insights can be drawn from studies on its parent compound, tryptamine, and other substituted tryptamines.

The conformational landscape of tryptamine is primarily defined by the rotational freedom of the ethylamine side chain relative to the indole ring. researchgate.netrsc.org Computational studies, including molecular dynamics and density functional theory calculations, have identified several low-energy conformers for tryptamine. researchgate.net The key torsional angles determining the conformation are around the Cα-Cβ and Cβ-C3 bonds of the ethylamine side chain. The orientation of the terminal amino group with respect to the indole ring can be categorized into gauche (staggered) and eclipsed (or nearly eclipsed) forms. researchgate.net For tryptamine, conformers where the amino group is gauche to the indole ring are among the most stable. researchgate.net The presence of the isopropyl group at the 5-position of the indole ring in this compound is not expected to dramatically alter these fundamental conformational preferences of the ethylamine side chain. However, it may introduce subtle steric effects that could influence the population distribution of the different conformers.

Ligand-receptor docking simulations for various tryptamine derivatives have provided insights into their binding modes at different receptors, particularly serotonin (5-HT) receptors. benthamdirect.comherbmedpharmacol.comnih.gov These studies consistently highlight the importance of the tryptamine pharmacophore, which consists of the indole ring and the protonated amine at the end of the ethylamine side chain. The indole nitrogen can act as a hydrogen bond donor, while the aromatic system can engage in π-π stacking interactions with aromatic residues in the receptor's binding pocket. The terminal amine group is typically involved in a crucial ionic interaction with an acidic residue, such as an aspartate, in the receptor.

For this compound, it can be inferred that the primary interactions would be similar. The isopropyl group at the 5-position, being a bulky and hydrophobic substituent, would likely occupy a hydrophobic pocket within the receptor binding site. The specific orientation of this group could play a significant role in determining the compound's affinity and selectivity for different receptor subtypes. Molecular docking studies of other 5-substituted tryptamines have shown that the nature and size of the substituent at this position can significantly influence binding affinity. nih.govacs.org

Table 1: Key Conformational Features of Tryptamine Derivatives

| Feature | Description | Implication for this compound |

| Ethylamine Side Chain | Can adopt multiple conformations, primarily gauche and eclipsed, relative to the indole ring. researchgate.net | The 5-isopropyl group is unlikely to change these fundamental possibilities but may influence the energy landscape and preferred conformer. |

| Indole Ring | Acts as a hydrogen bond donor (N-H) and engages in π-π stacking interactions. herbmedpharmacol.com | This core interaction is expected to be conserved. |

| Terminal Amine | Typically forms a salt bridge with an acidic residue in the receptor binding pocket. herbmedpharmacol.com | This is a critical anchoring point for receptor binding. |

| 5-Position Substituent | Influences hydrophobic interactions and can enhance or decrease binding affinity depending on the receptor topology. nih.govacs.org | The isopropyl group will likely occupy a hydrophobic pocket, contributing to the overall binding affinity. |

Metabolic Fate and Biotransformation Pathways of 2 5 Isopropyl 1h Indol 3 Yl Ethanamine

In Vitro Metabolic Investigations

In vitro experimental systems are essential for elucidating the metabolic pathways of new compounds. These systems utilize subcellular fractions or cells to mimic the metabolic environment of the liver.

Hepatic Microsomal and S9 Fraction Incubation Studies

Studies on a wide range of tryptamine (B22526) derivatives consistently utilize pooled human liver microsomes (pHLM) and S9 fractions to identify metabolic pathways. nih.gov Microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of Cytochrome P450 (CYP) enzymes, which are responsible for most Phase I oxidative metabolism. The S9 fraction contains both microsomes and cytosolic enzymes, allowing for the investigation of both Phase I and some Phase II reactions.

For a compound like 2-(5-Isopropyl-1H-indol-3-yl)ethanamine, incubation with pHLM fortified with the cofactor NADPH would be the standard method to identify CYP-mediated metabolites. The disappearance of the parent compound over time and the appearance of new products would be monitored, typically using advanced analytical techniques like liquid chromatography-mass spectrometry (LC-MS).

Identification of Phase I Biotransformation Products (e.g., Hydroxylation, Demethylation, N-Oxidation)

Phase I metabolism introduces or exposes functional groups on the parent molecule. Based on the metabolism of other tryptamines, this compound is expected to undergo several key Phase I transformations. nih.gov

Hydroxylation: This is a primary metabolic route for tryptamines. Hydroxylation can occur on the indole (B1671886) ring, typically at positions 4, 6, or 7. Additionally, the isopropyl group is a likely site for oxidative attack, leading to the formation of a hydroxylated isopropyl metabolite.

N-Dealkylation/Deamination: The primary amine group is susceptible to metabolism. Monoamine oxidase (MAO), an enzyme found on mitochondrial membranes but also present in microsomal preparations, is known to deaminate tryptamine to form indole-3-acetaldehyde. nih.gov This aldehyde can then be further oxidized to indole-3-acetic acid or reduced to tryptophol.

N-Oxidation: While less common for primary amines, the formation of an N-oxide derivative is a possible minor metabolic pathway.

Table 1: Predicted Phase I Metabolites of this compound This table is predictive and based on the metabolism of structurally related tryptamines.

| Predicted Metabolite Name | Metabolic Reaction |

|---|---|

| 2-(5-(1-hydroxypropan-2-yl)-1H-indol-3-yl)ethanamine | Hydroxylation of the isopropyl group |

| 2-(5-Isopropyl-6-hydroxy-1H-indol-3-yl)ethanamine | Aromatic hydroxylation |

| (5-Isopropyl-1H-indol-3-yl)acetaldehyde | Deamination by MAO |

| (5-Isopropyl-1H-indol-3-yl)acetic acid | Oxidation of the aldehyde metabolite |

| 2-(5-Isopropyl-1H-indol-3-yl)ethanol | Reduction of the aldehyde metabolite |

Identification of Phase II Conjugates (e.g., Glucuronidation)

Phase II metabolism involves the conjugation of the parent drug or its Phase I metabolites with endogenous molecules to increase water solubility and facilitate excretion. For tryptamines, the most significant Phase II reaction is glucuronidation. uni-saarland.de Hydroxylated metabolites formed during Phase I are prime substrates for UDP-glucuronosyltransferases (UGTs), which attach a glucuronic acid moiety to the hydroxyl group. This results in highly polar glucuronide conjugates that are readily eliminated.

Enzyme Systems Involved in Metabolism (e.g., Cytochrome P450 Isoforms)

The metabolism of tryptamine derivatives is known to be mediated by several CYP isoforms. Studies on analogous compounds have identified CYP2D6, CYP1A2, CYP2C19, and CYP3A4 as the primary enzymes responsible for Phase I transformations, particularly hydroxylation and O-demethylation (for methoxy-substituted tryptamines). nih.gov It is highly probable that these same enzymes would be involved in the metabolism of this compound. As mentioned previously, Monoamine Oxidase (MAO-A and MAO-B) would also play a critical role in the deamination of the ethylamine (B1201723) side chain. nih.gov

Table 2: Enzyme Systems Potentially Involved in the Metabolism of this compound This table is predictive and based on data from structurally related tryptamines.

| Enzyme Family | Specific Isoform(s) | Predicted Metabolic Reaction |

|---|---|---|

| Cytochrome P450 | CYP2D6, CYP1A2, CYP2C19, CYP3A4 | Aromatic and Aliphatic Hydroxylation |

| Monoamine Oxidase | MAO-A, MAO-B | Deamination |

| UDP-glucuronosyltransferases | Various UGTs | Glucuronidation of hydroxylated metabolites |

In Vivo Metabolic Profiling in Preclinical Models

To understand how a compound is metabolized in a whole organism, studies are conducted in preclinical models, most commonly rats or mice.

Metabolite Identification in Biological Matrices (e.g., Urine, Blood)

Following administration of the compound to a preclinical model, biological samples such as urine, blood (plasma), and feces are collected over time. These samples are then analyzed, typically using high-resolution mass spectrometry, to identify the parent drug and its various metabolites.

For this compound, it would be expected that both Phase I metabolites (such as hydroxylated forms) and Phase II conjugates (primarily glucuronides) would be detectable in urine. nih.gov Urine is the main excretion route for these polar metabolites. The parent compound might be found in the blood along with its major metabolites, with concentrations changing over time as metabolism and excretion proceed. The profile of metabolites found in vivo would be expected to correspond closely to those identified in the in vitro hepatic systems.

Excretion Patterns and Elimination Pathways

Due to a lack of direct studies on this compound, its specific excretion patterns and elimination pathways have not been empirically determined. However, by examining the elimination of structurally similar indolealkylamines, a probable metabolic fate can be inferred. The primary routes of elimination for tryptamine and its derivatives are through renal excretion of metabolites.

Tryptamine itself is rapidly metabolized, with its metabolites being excreted in the urine. wikipedia.org For instance, a major metabolite of many tryptamines is the corresponding indole-3-acetic acid derivative, formed via oxidative deamination by monoamine oxidase (MAO). wikipedia.orgnih.gov Following oral administration of N,N-dimethyltryptamine (DMT), a structurally related compound, the majority of the dose is recovered in the urine as its metabolites, with indole-3-acetic acid being a significant component. nih.govwikipedia.org

Conjugation reactions, such as glucuronidation and sulfation, also play a role in the elimination of hydroxylated metabolites of indolealkylamines. researchgate.netnih.gov These conjugation products are more water-soluble and are readily excreted by the kidneys. For example, after the administration of 5-methoxy-N,N-dimethyltryptamine (5-MeO-DMT), a portion of the dose is excreted in the urine as the glucuronide conjugate of its hydroxylated metabolite. nih.gov

Given these precedents, it is hypothesized that this compound and its metabolites are primarily excreted in the urine. The rate and extent of excretion would be dependent on the biotransformation pathways it undergoes.

Comparative Metabolism of Related Indolealkylamines

The metabolic profile of this compound has not been specifically elucidated in published research. However, a comparative analysis of structurally related indolealkylamines provides a strong basis for predicting its metabolic fate. Indolealkylamines, as a class of compounds, undergo several well-characterized biotransformation reactions. nih.govresearchgate.net

The primary metabolic pathways for simple tryptamines involve oxidative deamination, hydroxylation, and N-dealkylation. nih.gov Monoamine oxidase A (MAO-A) is the principal enzyme responsible for the oxidative deamination of the ethylamine side chain, a key feature shared by this compound. nih.govnih.gov This process would convert the ethylamine group to an aldehyde, which is then further oxidized to the corresponding indole-3-acetic acid derivative.

Hydroxylation of the indole ring is another significant metabolic route, primarily catalyzed by cytochrome P450 (CYP) enzymes, with CYP2D6 being a key player in the metabolism of many indolealkylamines. nih.govnih.govresearchgate.net For this compound, hydroxylation could potentially occur at various positions on the indole nucleus.

Furthermore, the isopropyl group at the 5-position of the indole ring of this compound may also be a site for metabolic modification. While less common for indolealkylamines, alkyl side chains on aromatic rings can undergo oxidation.

N-dealkylation is a common pathway for N-substituted tryptamines like DMT and 5-MeO-DMT. researchgate.netnih.gov However, as this compound is a primary amine, this pathway would not be applicable unless it undergoes subsequent N-alkylation in vivo, which is not a commonly reported metabolic step for this class of compounds.

Following these initial biotransformations (Phase I metabolism), the resulting metabolites, particularly hydroxylated derivatives, are often subject to Phase II conjugation reactions, such as glucuronidation or sulfation, to increase their water solubility and facilitate their excretion. researchgate.netnih.gov

The table below summarizes the primary metabolic pathways observed for related indolealkylamines, which can be used to infer the likely metabolism of this compound.

| Metabolic Pathway | Key Enzymes | Resulting Metabolites | Relevance to this compound |

| Oxidative Deamination | Monoamine Oxidase A (MAO-A) | Indole-3-acetic acid derivatives | Highly likely due to the presence of the ethylamine side chain. |

| Hydroxylation | Cytochrome P450 (e.g., CYP2D6) | Hydroxylated indole derivatives | Likely to occur on the indole ring. |

| O-demethylation | Cytochrome P450 (e.g., CYP2D6) | Hydroxylated metabolites | Not directly applicable as there are no methoxy (B1213986) groups, but indicates the role of CYP enzymes. |

| N-dealkylation | Cytochrome P450 | Demethylated amines | Not applicable as it is a primary amine. |

| Conjugation | UGTs, SULTs | Glucuronide and sulfate (B86663) conjugates | Likely to occur with any hydroxylated metabolites formed. |

Advanced Analytical Methodologies for Characterization and Detection of 2 5 Isopropyl 1h Indol 3 Yl Ethanamine

Spectroscopic Techniques for Structural Elucidation (e.g., Nuclear Magnetic Resonance Spectroscopy, High-Resolution Mass Spectrometry)

The definitive identification and structural confirmation of 2-(5-Isopropyl-1H-indol-3-yl)ethanamine are primarily achieved through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS). These techniques provide detailed information about the molecular structure, connectivity of atoms, and elemental composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for elucidating the precise arrangement of atoms within a molecule. For this compound, both ¹H and ¹³C NMR spectroscopy are employed. Although specific spectral data for this exact compound are not widely published, the expected chemical shifts and coupling constants can be predicted based on data from analogous 5-substituted tryptamines. shulginresearch.net

The ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons on the indole (B1671886) ring, the ethylamine (B1201723) side chain protons, and the protons of the isopropyl group. The coupling patterns of the aromatic protons can confirm the substitution at the 5-position. Similarly, the ¹³C NMR spectrum would provide signals for each unique carbon atom in the molecule, further confirming the indole, ethylamine, and isopropyl moieties. shulginresearch.net

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of the parent ion and its fragments, allowing for the determination of the elemental formula. For this compound, HRMS would confirm its molecular formula as C₁₃H₁₈N₂. The fragmentation pattern observed in the mass spectrum is also characteristic of the tryptamine (B22526) structure. A key fragmentation is the cleavage of the bond between the alpha and beta carbons of the ethylamine side chain, leading to the formation of a stable iminium ion. rsc.org

Table 1: Predicted Spectroscopic Data for this compound

| Technique | Predicted Data |

|---|---|

| ¹H NMR | Signals corresponding to indole ring protons (H-2, H-4, H-6, H-7), ethylamine side chain protons (-CH₂-CH₂-NH₂), and isopropyl group protons (-CH(CH₃)₂). |

| ¹³C NMR | Resonances for all 13 carbon atoms, including those of the indole core, the ethylamine side chain, and the isopropyl substituent. |

| HRMS (ESI+) | [M+H]⁺ ion with a highly accurate m/z value corresponding to the formula C₁₃H₁₉N₂⁺. |

| MS/MS Fragmentation | Characteristic loss of the ethylamine side chain, producing a prominent iminium ion fragment. |

Chromatographic Separation Techniques for Purity and Quantification (e.g., Liquid Chromatography-Mass Spectrometry, Gas Chromatography-Mass Spectrometry, Thin-Layer Chromatography)

Chromatographic methods are essential for separating this compound from impurities and for its quantification in various matrices. The choice of technique often depends on the sample complexity and the required sensitivity.

Liquid Chromatography-Mass Spectrometry (LC-MS) , particularly with tandem mass spectrometry (LC-MS/MS), is a highly sensitive and specific method for the analysis of tryptamine derivatives in complex mixtures, including biological samples. nih.govmdpi.com Reversed-phase high-performance liquid chromatography (HPLC) is typically used for separation, often with a C18 column and a mobile phase consisting of a mixture of acetonitrile (B52724) or methanol (B129727) and water with an acidic modifier like formic acid. mdpi.com The mass spectrometer provides detection and quantification, often using multiple reaction monitoring (MRM) for enhanced selectivity. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for the analysis of tryptamines. japsonline.comresearchgate.net Due to the polar nature of the primary amine, derivatization is often employed to improve chromatographic properties and thermal stability. researchgate.net The mass spectra obtained from GC-MS provide characteristic fragmentation patterns that aid in identification. japsonline.comresearchgate.net

Thin-Layer Chromatography (TLC) is a simpler and more rapid chromatographic technique that can be used for preliminary analysis and purity assessment. While not as sensitive or quantitative as LC-MS or GC-MS, TLC can be a valuable tool for monitoring chemical reactions and for initial screening of samples.

Table 2: Chromatographic Methods for the Analysis of Tryptamine Analogs

| Technique | Typical Stationary Phase | Typical Mobile Phase/Carrier Gas | Detection Method |

|---|---|---|---|

| LC-MS/MS | C18 reversed-phase column | Acetonitrile/Water with formic acid | Tandem Mass Spectrometry (ESI+) |

| GC-MS | HP-5MS or similar capillary column | Helium | Mass Spectrometry (EI) |

| TLC | Silica gel | Dichloromethane/Methanol mixtures | UV light, Ninhydrin stain |

Quantitative Analysis and Assay Development for Biological Matrices

The quantification of this compound in biological matrices such as blood, urine, and plasma is crucial for pharmacokinetic and toxicological studies. LC-MS/MS is the gold standard for this purpose due to its high sensitivity, selectivity, and wide dynamic range. nih.govnih.gov

The development of a quantitative LC-MS/MS assay typically involves:

Sample Preparation: This often includes protein precipitation, liquid-liquid extraction, or solid-phase extraction to remove interfering substances from the biological matrix.

Chromatographic Separation: As described in the previous section, reversed-phase HPLC is commonly used.

Mass Spectrometric Detection: Quantification is usually performed using MRM, where specific precursor-to-product ion transitions for the analyte and an internal standard are monitored.

Method Validation: The assay must be validated according to regulatory guidelines to ensure its accuracy, precision, linearity, and robustness.

While a specific assay for this compound has not been detailed in the literature, methods developed for other 5-substituted tryptamines can be readily adapted. nih.gov

Metabolite Profiling and Identification Strategies in Complex Samples

Understanding the metabolic fate of this compound is essential for comprehending its pharmacological and toxicological profile. In vitro studies using human liver microsomes or hepatocytes, as well as in vivo studies in animal models, are employed to identify potential metabolites. nih.govunibe.chnih.gov

The primary analytical tool for metabolite identification is high-resolution LC-MS/MS. nih.gov This technique allows for the detection of metabolites at low concentrations and provides accurate mass measurements to propose elemental compositions. The fragmentation patterns of the metabolites are then compared to that of the parent compound to elucidate the sites of metabolic modification.

Common metabolic pathways for tryptamine derivatives include: nih.govunibe.ch

Hydroxylation: Addition of a hydroxyl group to the indole ring or the alkyl side chain.

N-dealkylation: Removal of substituents from the amine group. For a primary amine like this compound, this would not be a primary pathway unless it is further metabolized after conjugation.

Oxidation: Formation of N-oxides or other oxidative products.

Conjugation: Glucuronidation or sulfation of hydroxylated metabolites.

Table 3: Potential Metabolic Pathways for this compound

| Metabolic Reaction | Potential Metabolite Structure |

|---|---|

| Indole Ring Hydroxylation | Hydroxyl group added to the 4, 6, or 7-position of the indole ring. |

| Isopropyl Group Oxidation | Hydroxylation of the isopropyl group. |

| N-Oxidation | Formation of the corresponding N-oxide. |

| Phase II Conjugation | Glucuronide or sulfate (B86663) conjugates of hydroxylated metabolites. |

The identification of these metabolites is critical for developing comprehensive analytical methods to detect the use of this compound in forensic and clinical settings. nih.gov

Preclinical Research Models for Investigating 2 5 Isopropyl 1h Indol 3 Yl Ethanamine

In Vitro Cellular and Tissue-Based Models

In vitro models are fundamental in the initial stages of pharmacological characterization, providing a controlled environment to study the interaction of a compound with specific molecular targets.

Receptor binding assays are a primary tool to determine the affinity of a compound for a range of G-protein coupled receptors (GPCRs), ion channels, and transporters. These assays typically use cell homogenates or recombinant cell lines that express a specific receptor of interest. The affinity of a compound is quantified by its inhibition constant (Ki), which represents the concentration of the compound required to occupy 50% of the receptors.

Table 1: Receptor Binding Affinities (Ki, nM) of Structurally Related 5-Substituted Tryptamines

| Compound | 5-HT1A | 5-HT1Dα | 5-HT1Dβ | D2 |

|---|---|---|---|---|

| 2-[5-[[(trifluoromethyl)sulfonyl]oxy]-1H-indol-3-yl]ethylamine | 40 | 25 | 100 | >1000 |

| N,N-diethyl derivative | 18 | 50 | 500 | >1000 |

| N,N-dimethyl derivative | 20 | 10 | 250 | >1000 |

| N,N-di-n-propyl derivative | 30 | 100 | 1000 | >1000 |

Data adapted from a study on 2-[5-[[(trifluoromethyl)sulfonyl]oxy]indolyl]ethylamines. nih.gov

Following the determination of binding affinity, functional assays are employed to assess the intrinsic efficacy of a compound at a specific receptor. These assays measure the biological response elicited by the compound, such as changes in second messenger levels (e.g., cyclic AMP, inositol (B14025) phosphates) or reporter gene activation. This allows for the classification of a compound as a full agonist, partial agonist, antagonist, or inverse agonist.

For tryptamine (B22526) derivatives, functional activity is often assessed at serotonin (B10506) receptors expressed in recombinant cell systems, such as Chinese Hamster Ovary (CHO) cells. nih.gov For example, the intrinsic efficacy of the aforementioned 5-substituted indolylethylamines was determined by measuring the reduction of forskolin-stimulated cyclic AMP (cAMP) in cells transfected with 5-HT1Dα and 5-HT1Dβ receptors. nih.gov These compounds displayed agonist activity at the 5-HT1D receptors. nih.gov

Understanding the metabolic profile of a new chemical entity is crucial, and in vitro enzyme inhibition assays are a key component of this assessment. The cytochrome P450 (CYP) family of enzymes is responsible for the metabolism of a vast number of xenobiotics. mdpi.com Inhibition of these enzymes can lead to drug-drug interactions. nih.gov

Screening for CYP inhibition is typically performed using human liver microsomes or recombinant CYP enzymes. mdpi.com The inhibitory potential of a compound against major CYP isoforms (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4) is evaluated. mdpi.com While specific data on the CYP inhibition profile of 2-(5-Isopropyl-1H-indol-3-yl)ethanamine is not available in the provided search results, it is a critical parameter to assess for any novel compound intended for further development. Indole-containing structures have been noted in broader screenings of chemical libraries for CYP inhibition. mdpi.com

In Vivo Animal Models

In vivo models are indispensable for understanding the integrated physiological and behavioral effects of a compound in a whole organism.

Rodent models, primarily mice and rats, are extensively used for the in vivo pharmacological characterization of novel substances. These studies can provide information on a compound's pharmacokinetic profile (absorption, distribution, metabolism, and excretion) and its pharmacodynamic effects on various physiological systems.

For psychoactive compounds, in vivo studies in rodents may involve assessing effects on body temperature, locomotor activity, and other physiological parameters. nih.gov For instance, a study on a related tryptamine derivative, N,N-dimethyl-2-[5-[[(trifluoromethyl)sulfonyl]oxy]-1H-indol-3-yl]ethylamine, observed a hypothermic response and a decrease in 5-HIAA levels in the prefrontal cortex and hypothalamus of guinea pigs after systemic administration. nih.gov

Behavioral phenotyping in animal models is critical for predicting the potential psychoactive effects of a compound in humans. For compounds suspected to interact with the serotonin 2A (5-HT2A) receptor, the head-twitch response (HTR) in rodents is a widely used and well-validated behavioral proxy for hallucinogenic potential. wikipedia.orgnih.gov

The HTR is a rapid, rotational head movement that is reliably induced by 5-HT2A receptor agonists. wikipedia.orgresearchgate.netnih.govresearchgate.net The frequency of head twitches is quantified and serves as a measure of a compound's in vivo 5-HT2A agonist activity. nih.gov There is a strong correlation between the potency of serotonergic compounds to induce the HTR in rodents and their hallucinogenic potency in humans. wikipedia.org While the HTR is a highly relevant behavioral model for the tryptamine class of compounds, specific studies investigating the effect of this compound on the head-twitch response were not identified in the provided search results.

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2-[5-[[(trifluoromethyl)sulfonyl]oxy]-1H-indol-3-yl]ethylamine |

| N,N-diethyl-2-[5-[[(trifluoromethyl)sulfonyl]oxy]-1H-indol-3-yl]ethylamine |

| N,N-dimethyl-2-[5-[[(trifluoromethyl)sulfonyl]oxy]-1H-indol-3-yl]ethylamine |

| N,N-di-n-propyl-2-[5-[[(trifluoromethyl)sulfonyl]oxy]-1H-indol-3-yl]ethylamine |

| Forskolin |

| Serotonin |

Perspectives and Future Directions in 2 5 Isopropyl 1h Indol 3 Yl Ethanamine Research

Gaps in Current Knowledge and Unexplored Research Avenues

The most significant gap in the scientific literature is the near-complete absence of pharmacological data for 2-(5-Isopropyl-1H-indol-3-yl)ethanamine. While the broader class of substituted tryptamines is known to interact with various neurotransmitter systems, particularly serotonin (B10506) (5-HT) receptors, the specific effects of the 5-isopropyl moiety are unknown. nih.govpsychonautwiki.org Structure-activity relationship (SAR) studies on tryptamines indicate that substitutions on the indole (B1671886) ring can dramatically alter receptor affinity, selectivity, and functional activity. nih.gov For instance, 5-substituted tryptamines often exhibit high affinity for 5-HT1A receptors, which differs from 4-substituted compounds that tend to be more selective for 5-HT2A receptors. researchgate.net The bulky, lipophilic isopropyl group at the 5-position could confer unique properties compared to the smaller methoxy (B1213986) or hydroxyl groups found in more studied compounds like 5-MeO-DMT.

Key unexplored research avenues include:

Comprehensive Receptor Profiling: A systematic evaluation of the binding affinities and functional activities of this compound across the full spectrum of serotonin receptors (e.g., 5-HT1, 5-HT2, 5-HT6 families) is a critical first step. mdpi.com This would clarify its primary molecular targets and potential for receptor subtype selectivity.

In Vitro Functional Assays: Determining whether the compound acts as a full agonist, partial agonist, or antagonist at its target receptors is essential for predicting its physiological effects. acs.org Techniques such as calcium flux assays can quantify the functional activation of G protein-coupled receptors like the 5-HT2A receptor. acs.org

Pharmacokinetic and Metabolic Studies: There is no information on how this compound is absorbed, distributed, metabolized, and excreted (ADME). In vitro studies using human liver microsomes could identify major metabolic pathways and potential metabolites, providing crucial data for understanding its duration of action and potential for drug-drug interactions. nih.govnih.gov

Potential for Design of Novel Indolealkylamine Probes for Biological Systems

The tryptamine (B22526) scaffold is a versatile platform for the development of molecular probes to investigate biological systems, particularly the serotonergic system. columbia.edu this compound, once its fundamental pharmacology is characterized, could serve as a valuable lead compound for designing highly specific probes. The development of such tools is crucial for mapping receptor distributions, studying receptor dynamics, and screening new therapeutic agents.

Potential applications in probe design include:

Radiolabeled Tracers for PET Imaging: The synthesis of a radiolabeled version of the compound, for instance with Carbon-11 or Fluorine-18, could yield a novel tracer for Positron Emission Tomography (PET). moravek.commdpi.com A successful PET tracer would allow for the non-invasive in vivo visualization and quantification of its target receptors in the brain, offering insights into their role in neuropsychiatric conditions. nih.govnih.govumich.edu

Fluorescent Probes: By attaching a fluorophore to the tryptamine scaffold, it is possible to create fluorescent probes for use in techniques like fluorescence microscopy and flow cytometry. researchgate.netrsc.orgmdpi.com These probes would enable researchers to visualize the localization of target receptors on a cellular and subcellular level in both cell cultures and native tissue slices. columbia.edu

Photoaffinity Labels: Incorporating a photoreactive group into the molecule would create a photoaffinity label. This type of probe binds to its receptor and, upon exposure to UV light, forms a permanent covalent bond. This allows for the isolation and identification of the receptor protein and its binding sites, providing invaluable structural information.

The table below summarizes potential probe designs based on the this compound scaffold and their research applications.

| Probe Type | Modification | Primary Research Application | Example Techniques |

|---|---|---|---|

| Radiotracer | Incorporation of a positron-emitting isotope (e.g., ¹¹C, ¹⁸F) | In vivo mapping and quantification of receptor density in the brain. | Positron Emission Tomography (PET) |

| Fluorescent Probe | Covalent attachment of a fluorescent dye (fluorophore). | Visualization of receptor localization in cells and tissues. | Confocal Microscopy, Flow Cytometry |

| Photoaffinity Label | Incorporation of a photoreactive group (e.g., azido, diazirine). | Irreversible labeling for receptor identification and binding site mapping. | Protein Gel Electrophoresis, Mass Spectrometry |

Methodological Advancements in Indolealkylamine Research

Future research on this compound will benefit immensely from recent methodological advancements in synthetic chemistry, analytical techniques, and high-throughput screening.

Advances in Synthesis: Modern organic synthesis provides a powerful toolkit for creating not only the target compound but also a diverse library of its analogues for comprehensive SAR studies.

Palladium-Catalyzed Reactions: Techniques like Larock indole synthesis and other palladium-catalyzed domino reactions enable the efficient construction of complex, fused indole skeletons. nih.gov

C-H Activation: Direct C-H activation and functionalization methods offer a more atom-economical and regioselective route to substituted indoles, avoiding the need for pre-functionalized starting materials. thieme-connect.com

Flow Chemistry and Biocatalysis: Emerging trends such as the use of flow chemistry for continuous production and biocatalysts for highly selective reactions are making indole synthesis more efficient and sustainable. numberanalytics.com

Advances in Analysis: The characterization of tryptamines and their metabolites has been revolutionized by modern analytical instrumentation.

Chromatography and Mass Spectrometry: The coupling of High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) with high-resolution mass spectrometry (HRMS) allows for the sensitive and specific detection, identification, and quantification of tryptamines in complex biological matrices. nih.govcreative-proteomics.comresearchgate.netscience.gov This is essential for pharmacokinetic studies and metabolite identification.

NMR Spectroscopy: Advanced Nuclear Magnetic Resonance (NMR) techniques remain the gold standard for unambiguous structural elucidation of novel synthetic derivatives.

Advances in Functional Screening: A significant breakthrough is the development of genetically encoded biosensors for high-throughput functional screening.

Fluorescent Biosensors: A recently developed sensor, named psychLight, is based on the serotonin 2A receptor and changes its fluorescence upon binding to a ligand. photonics.comblossomanalysis.comucdavis.edunih.gov This technology allows researchers to rapidly screen compounds for their ability to activate the receptor and even predict their functional profile (e.g., hallucinogenic potential) in a cellular assay, dramatically accelerating the drug discovery process. researchgate.net

The table below highlights key methodological advancements relevant to future indolealkylamine research.

| Category | Method/Technique | Application in Tryptamine Research |

|---|---|---|

| Synthesis | Palladium-Catalyzed Cross-Coupling | Efficient and versatile construction of complex indole scaffolds. nih.gov |

| C-H Activation/Functionalization | Direct, atom-economical synthesis of substituted indoles. thieme-connect.com | |

| Flow Chemistry | Continuous, scalable, and efficient production of tryptamine libraries. numberanalytics.com | |

| Analysis | Liquid Chromatography-Mass Spectrometry (LC-MS) | Sensitive detection and quantification in biological samples for pharmacokinetic studies. creative-proteomics.comresearchgate.net |

| High-Resolution Mass Spectrometry (HRMS) | Precise mass determination for identifying unknown metabolites. nih.govcreative-proteomics.com | |

| Screening | Genetically Encoded Biosensors (e.g., psychLight) | High-throughput functional screening of compound libraries for receptor activation. blossomanalysis.comresearchgate.net |

Q & A

Q. Q1. What are the established synthetic routes for 2-(5-Isopropyl-1H-indol-3-yl)ethanamine, and how do reaction conditions influence yield?

The synthesis of substituted indolylethanamines typically involves cyclization of phenylhydrazine derivatives with ketones or aldehydes via the Fischer indole synthesis. For example, 5-isopropyl substitution can be introduced using isopropyl-substituted ketones under acidic conditions (e.g., HCl/EtOH) . Yield optimization requires precise control of temperature (60–80°C) and stoichiometric ratios of reagents. Post-synthetic purification via column chromatography (silica gel, CH₂Cl₂/MeOH) is critical to isolate the free base, with yields ranging from 40–65% depending on substituent steric effects .

Q. Q2. How is structural characterization of this compound performed to confirm regiochemistry?

Key analytical methods include:

- NMR : ¹H NMR confirms indole ring substitution (e.g., singlet for H-3 at δ 7.2–7.4 ppm) and isopropyl group integration (δ 1.2–1.4 ppm, doublet for CH₃) .

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (C₁₃H₁₈N₂, [M+H]⁺ = 203.1544) .

- X-ray Crystallography : Resolves ambiguities in substitution patterns, as seen in related indole derivatives .

Advanced Research Questions

Q. Q3. How do substituent variations (e.g., isopropyl vs. butyl) on the indole ring affect NMDA receptor binding affinity?

Comparative studies on indolylethanamine derivatives reveal that bulky substituents (e.g., isopropyl) at the 5-position enhance steric hindrance, reducing NMDA receptor inhibition compared to smaller groups (e.g., methyl). For example:

Q. Q4. What methodologies resolve contradictions in reported serotonin receptor binding data for this compound?

Discrepancies in 5-HT₁A binding (e.g., Ki values ranging from 15 nM to 2 µM) may arise from differences in assay conditions:

- Radioligand Choice : [³H]-8-OH-DPAT vs. [³H]-WAY-100635 can yield divergent results due to varying receptor conformations .

- Membrane Preparation : Use of transfected HEK293 cells (overexpressing 5-HT₁A) vs. native brain tissue affects receptor density and ligand accessibility .

Standardizing protocols (e.g., Tris-HCl buffer pH 7.4, 25°C) and reporting full experimental parameters (e.g., protein concentration, incubation time) are critical for reproducibility .

Q. Q5. How can computational modeling guide the design of this compound derivatives with improved blood-brain barrier (BBB) penetration?

QSAR models predict that logP values >2.5 enhance BBB permeability but may reduce solubility. For this compound (logP = 2.8), derivatives with polar groups (e.g., hydroxyl or amine) at the ethylamine sidechain can balance permeability and solubility. Molecular dynamics simulations using PAMPA-BBB models or in silico tools like SwissADME are recommended to prioritize candidates .

Methodological Challenges

Q. Q6. What strategies mitigate decomposition of this compound during long-term storage?

The compound’s ethylamine moiety is prone to oxidation. Best practices include:

- Storing as a hydrochloride salt at −20°C under inert gas (N₂/Ar) .

- Adding antioxidants (e.g., 0.1% BHT) to solutions in aprotic solvents (e.g., DMSO) .

- Regular HPLC-MS monitoring (C18 column, 0.1% TFA in H₂O/MeCN gradient) to detect degradation products .

Data Interpretation and Validation

Q. Q7. How should researchers interpret conflicting cytotoxicity data in cell-based assays?

Variability in IC₅₀ values (e.g., 10–100 µM in MCF-7 cells) may stem from:

- Assay Duration : Short-term (24 hr) vs. long-term (72 hr) exposure impacts metabolite accumulation .

- Cell Passage Number : Higher passages may exhibit altered membrane transporter expression, affecting compound uptake .

Normalizing data to positive controls (e.g., doxorubicin) and using multiplex assays (e.g., ATP/MTT) improve reliability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.